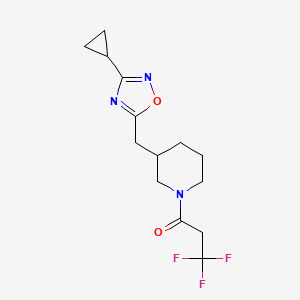

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

CAS No.: 1705879-69-1

Cat. No.: VC7633163

Molecular Formula: C14H18F3N3O2

Molecular Weight: 317.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705879-69-1 |

|---|---|

| Molecular Formula | C14H18F3N3O2 |

| Molecular Weight | 317.312 |

| IUPAC Name | 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one |

| Standard InChI | InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2 |

| Standard InChI Key | QHQVILHZXKLZRG-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3 |

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions:

-

Formation of the 1,2,4-Oxadiazole Ring:

-

Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

-

Use of reagents like phosphorus oxychloride (POCl₃) or carbodiimides.

-

-

Attachment of the Cyclopropyl Group:

-

Introduction via alkylation or cyclopropanation reactions.

-

-

Incorporation of the Piperidine Moiety:

-

Functionalization through nucleophilic substitution or reductive amination.

-

-

Addition of the Trifluoromethyl Ketone Group:

-

Achieved through fluorination techniques using trifluoromethylating agents such as trifluoroacetic acid derivatives.

-

Biological Relevance

Compounds containing the 1,2,4-oxadiazole scaffold have been shown to exhibit a wide range of biological activities:

Pharmacological Applications

The compound's design suggests potential utility in:

-

Anticancer Therapy: Oxadiazole derivatives have demonstrated cytotoxic effects against tumor cell lines by disrupting DNA synthesis or inducing apoptosis .

-

Antiviral Activity: Piperidine-containing molecules are known to inhibit viral polymerases .

Molecular Modeling and Docking Studies

Molecular docking studies have revealed that oxadiazole derivatives interact strongly with protein targets through hydrogen bonding and hydrophobic interactions:

| Parameter | Value/Observation |

|---|---|

| Binding Affinity | High (indicative of strong interactions) |

| Key Interactions | Hydrogen bonds with active site residues |

| Pharmacophore Features | Aromaticity and electron-rich centers |

These findings suggest that the compound could serve as a lead molecule for further drug development.

Comparative Data Table

| Feature | Compound A | Compound B | Target Compound |

|---|---|---|---|

| Core Structure | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole | 1-(3-Cyclopropyl...) |

| Substituents | Phenyl | Alkyl | Cyclopropyl + Piperidine |

| Biological Activity | Anticancer | Antiviral | Anticancer/Antiviral potential |

| ADMET Profile | Moderate | Good | Excellent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume